Diclofenac Potassium is the potassium salt form of diclofenac, a benzene acetic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activity. Diclofenac potassium is a non-selective reversible and competitive inhibitor of cyclooxygenase (COX), subsequently blocking the conversion of arachidonic acid into prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever.
A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.
See also: Diclofenac (has active moiety).
Diclofenac potassium
CAS No.: 15307-81-0
Cat. No.: VC20749605
Molecular Formula: C14H11Cl2KNO2
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15307-81-0 |
---|---|
Molecular Formula | C14H11Cl2KNO2 |
Molecular Weight | 335.2 g/mol |
IUPAC Name | potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
Standard InChI | InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |
Standard InChI Key | NNXQGCHUKGEXEI-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
SMILES | C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |
Chemical Properties and Structure
Structural Characteristics
Diclofenac potassium is structurally characterized as an acetic acid derivative. The molecular structure contains a 2,6-dichlorophenyl group attached to a phenylacetic acid molecule, with potassium as the counter-ion . This specific configuration contributes to its pharmacological activity and solubility profile.
Physical Properties and Solubility
According to the Biopharmaceutics Classification System (BCS), diclofenac potassium belongs to Class II (high permeability, low solubility). It appears as a yellowish-white, absorbent, and odorless powder . Its solubility profile is distinctive:
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Highly soluble in acidic environments (stomach pH)
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Relatively soluble in ethanol and water
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Most soluble in methanol
The compound has a reported dissociation constant (pKa) of 4.0 ± 0.2 at 25°C in water, while its partition coefficient in n-octanol at pH 7.4 is 13.4 and at pH 5.2 is 1545.44 . This solubility profile, particularly its high solubility in acidic stomach environments, contributes significantly to its rapid absorption and quick pain-relieving properties.
Pharmacokinetics
Absorption and Distribution
Diclofenac potassium is rapidly absorbed after oral administration, with an apparent volume of distribution reported to be 1.3 L.kg−1 . The area under the plasma concentration-time curve (AUC) demonstrates a direct relationship with the administered dose within the range of 25-150 mg .
Comparative Bioavailability
Clinical studies have provided detailed pharmacokinetic comparisons between different formulations of diclofenac potassium. FDA evaluation data offers valuable insights into the bioavailability profiles:
Table 1: Comparative Pharmacokinetic Parameters of Different Diclofenac Formulations
Parameter | Diclofenac Potassium Sachet | Diclofenac Potassium Tablets (Cataflam®) | Geometric Mean Ratio (%) | 90% Confidence Interval |
---|---|---|---|---|
AUC0-inf (ng*hr/mL) | 933 | 874 | 107 | 96-119 |
Cmax (ng/mL) | 1380 | 660 | 209 | 162-271 |
Tmax (hr) | 0.25 | 0.50 | - | - |
t½ (hr) | 2.0 | 2.1 | - | - |
Data from Study CAT458C2101 conducted by Novartis
The data reveals that while the extent of absorption (AUC) is similar between formulations, the peak plasma concentration (Cmax) is significantly higher and achieved more rapidly with the sachet formulation compared to conventional tablets .
Metabolism and Elimination
Mechanism of Action
Primary Mechanisms
Diclofenac potassium exerts its therapeutic effects through multiple mechanisms, with the primary action being the inhibition of cyclooxygenase (COX) enzymes, thus restricting prostaglandin synthesis . This inhibition underlies its anti-inflammatory, analgesic, and antipyretic properties.
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Inhibition of leukotrienes synthesis (pro-inflammatory autacoids)
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Bacteriostatic activity through inhibition of bacterial DNA synthesis
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Peripheral reduction in sensitivity to painful stimuli via the l-arginine–NO–cGMP–potassium channel pathway
Advanced Mechanisms
More complex mechanisms have been identified in recent research. Diclofenac potassium produces effects through:
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Constraining the thromboxane-prostanoid receptor
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Influencing the uptake and emission of arachidonic acid
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Activating nitric oxide–cGMP antinociceptive pathways
Research by Peretz in 2005 identified a novel mechanism by which diclofenac (ED50 = 43 mg/kg) decreases cortical neuronal activity and prompts anticonvulsant responses through enhancement of KCNQ2/Q3 potassium currents. This mechanism suggests potential applications in migraine, epilepsy, and neuropathy management .
Therapeutic Applications
Pain and Fever Management
Approximately 13 randomized double-blind, placebo-controlled trials have demonstrated the effectiveness of diclofenac potassium (12.5 mg tablets) in various pain conditions, including severe lower back pain, post-dental extraction pain, headache, symptoms of cold and influenza (including fever), and menstrual pain . Single doses of 12.5 mg and 25 mg have shown remarkable efficacy in diminishing fever and throat pain .
Acute Migraine Treatment
Diclofenac potassium has proven particularly effective in the management of migraine, defined as a chronic neurological disorder characterized by recurrent moderate to severe headaches often accompanied by autonomic nervous system symptoms . Clinical evidence indicates that it is well-tolerated, provides quick pain relief (within 1-1.5 hours), and effectively reduces co-existing symptoms .
Osteoarthritis and Rheumatoid Arthritis
Diclofenac potassium is commonly used to treat symptoms of osteoarthritis and rheumatoid arthritis . Its anti-inflammatory properties make it particularly suitable for managing joint pain and inflammation associated with these chronic conditions.
Menstrual Pain (Primary Dysmenorrhea)
Comparative studies have found diclofenac potassium to be similarly effective to rofecoxib in reducing pain associated with primary dysmenorrhea . Beyond pain relief, it has been shown to:
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Improve physical performance in women with menstrual pain
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Enhance sleep quality by effectively reducing nighttime dysmenorrheic pain
Postoperative Pain Management
Clinical trials have demonstrated diclofenac potassium's efficacy in managing postoperative pain. It provides adequate relief for intense postoperative pain, with rapid onset (within 30 minutes of administration) when used for dental postoperative pain .
Other Clinical Applications
Additional therapeutic applications include:
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Post-episiotomy pain management (more efficient than aspirin in providing long-lasting analgesia)
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Cancer-related chronic pain, particularly when inflammation is present
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Uncomplicated urinary tract infections, showing efficacy against multidrug-resistant E. coli
Comparative Analysis: Diclofenac Potassium vs. Sodium Salt
Pharmacokinetic Differences
The primary distinction between diclofenac potassium and sodium salts lies in their absorption rates and onset of action. Following ingestion of diclofenac potassium tablets, mean peak plasma concentrations are achieved after 30 to 54 minutes, compared with two to four hours after ingestion of diclofenac sodium tablets .
This faster absorption profile makes diclofenac potassium particularly valuable for acute pain conditions where rapid onset is desirable. In contrast, diclofenac sodium, available in extended-release and delayed-release formulations, is more suitable for chronic conditions requiring sustained drug levels .
Clinical Implications of Salt Formulation
The sodium salt is found in the original prescription-only formulation of enteric-coated 25 mg and 50 mg tablets and their generic equivalents, which account for most oral diclofenac preparations used in the UK. The potassium salt is contained in prescription-only medicine formulations such as Voltarol Rapid 25 mg and 50 mg products and their generic equivalents, as well as in over-the-counter products at lower dosages (12.5 mg per tablet) .
For musculoskeletal problems, it's noteworthy that peak levels of the drug occur in synovial fluid approximately two to four hours after the peak in plasma levels, which is a relevant consideration for timing and dosing strategies .
Clinical Efficacy and Research Findings
Evidence from Clinical Trials
Clinical trial data provides compelling evidence for diclofenac potassium's efficacy in acute pain management. Analysis of six postoperative trials revealed Numbers Needed to Treat (NNT) for at least 50% of maximum pain relief over 6 hours:
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2.2 (95% confidence interval, 1.9–2.6) for 50 mg diclofenac potassium
These findings align with previous analyses, including a Cochrane review that reported NNTs of 2.1 and 1.9, and another comprehensive analysis that reported NNTs of 2.2 and 2.1, respectively .
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